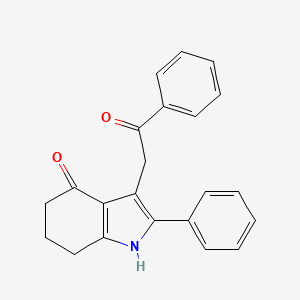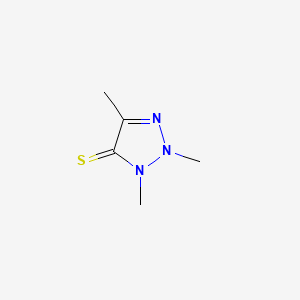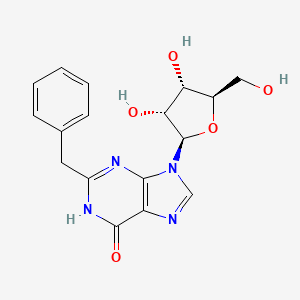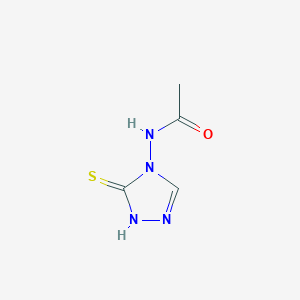
4H-Indol-4-one, 1,5,6,7-tetrahydro-3-(2-oxo-2-phenylethyl)-2-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-oxo-2-phenylethyl)-2-phenyl-6,7-dihydro-1H-indol-4(5H)-one is a complex organic compound with a unique structure that includes both indole and ketone functional groups
Vorbereitungsmethoden
The synthesis of 3-(2-oxo-2-phenylethyl)-2-phenyl-6,7-dihydro-1H-indol-4(5H)-one typically involves multicomponent reactions. One common method involves the condensation of 1,3-dicarbonyl compounds with nitrogen-containing CH acids . The reaction conditions often include the use of ethanol as a solvent at room temperature. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl rings.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
3-(2-oxo-2-phenylethyl)-2-phenyl-6,7-dihydro-1H-indol-4(5H)-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 3-(2-oxo-2-phenylethyl)-2-phenyl-6,7-dihydro-1H-indol-4(5H)-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of certain enzymes and receptors. This interaction can lead to changes in cellular processes, such as inhibition of cell proliferation or induction of apoptosis .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 3-(2-oxo-2-phenylethyl)-2-phenyl-6,7-dihydro-1H-indol-4(5H)-one include:
- 2-oxo-2-phenylethyl acetate
- Phenylglyoxylic acid
- 2-oxo-2-phenylacetaldehyde
These compounds share structural similarities but differ in their functional groups and specific applications. The uniqueness of 3-(2-oxo-2-phenylethyl)-2-phenyl-6,7-dihydro-1H-indol-4(5H)-one lies in its indole core, which imparts distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
54398-81-1 |
|---|---|
Molekularformel |
C22H19NO2 |
Molekulargewicht |
329.4 g/mol |
IUPAC-Name |
3-phenacyl-2-phenyl-1,5,6,7-tetrahydroindol-4-one |
InChI |
InChI=1S/C22H19NO2/c24-19-13-7-12-18-21(19)17(14-20(25)15-8-3-1-4-9-15)22(23-18)16-10-5-2-6-11-16/h1-6,8-11,23H,7,12-14H2 |
InChI-Schlüssel |
HNRQUCJAXPPEKI-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=C(C(=O)C1)C(=C(N2)C3=CC=CC=C3)CC(=O)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Acridinecarboxamide, 9-chloro-N-[2-(dimethylamino)ethyl]-5-methyl-](/img/structure/B12908624.png)


![[1,3'-Bipyrrolidine]-2',5'-dione, 1'-(4-ethoxyphenyl)-](/img/structure/B12908659.png)
![5-{[Bis(2-hydroxyethyl)amino]acetyl}pyrimidine-2,4(1h,3h)-dione](/img/structure/B12908669.png)



![4-[(2,4-Dioxopyrimidin-1-yl)methyl]benzamide](/img/structure/B12908689.png)



![2,2'-[(4-Chlorophenyl)methylene]bis(5-tert-butylfuran)](/img/structure/B12908703.png)
![4-[(3-Methylcyclohexyl)amino]-1H-isoindole-1,3(2H)-dione](/img/structure/B12908710.png)
